Decamethonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3198-38-7 |
|---|---|
Molecular Formula |
C16H38Cl2N2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium dichloride |
InChI |
InChI=1S/C16H38N2.2ClH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
KMVDECFGXJKYHV-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
156-74-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origin of Product |
United States |
Historical and Foundational Research on Decamethonium Chloride
Early Discoveries and Introduction into Pharmacological Research
The quest for synthetic neuromuscular blocking agents intensified in the mid-20th century, moving beyond the naturally occurring curare alkaloids. In 1948, the synthesis of a series of polymethylene bistrimethyl ammonium (B1175870) salts was independently achieved by two groups in the United Kingdom: Barlow and Ing in Oxford, and Paton and Zaimis in London. nih.gov Among these "methonium" compounds, the one with a ten-carbon chain, decamethonium (B1670452) (also known as C10), was identified as having the most potent neuromuscular blocking action. nih.govncats.io
This discovery was a pivotal moment, introducing a new class of synthetic drugs for inducing muscle relaxation. nih.gov Decamethonium was introduced into clinical practice in 1949 and was used for a period as a muscle relaxant during surgical procedures. ncats.iowikipedia.orgecronicon.net Its development stemmed from a systematic investigation into the relationship between chemical structure and pharmacological activity, specifically the distance between the two quaternary ammonium groups. nih.govoup.com
Contributions to the Understanding of Neuromuscular Transmission Physiology
The introduction of decamethonium was instrumental in elucidating the mechanisms of neuromuscular transmission. nih.gov Research by Paton and Zaimis demonstrated that decamethonium's blocking action was fundamentally different from that of d-tubocurarine. nih.govaspet.org They observed that decamethonium produced an initial, transient muscle fasciculation (twitching) before the onset of paralysis. nih.gov This led to the critical understanding that decamethonium acts by depolarizing the motor endplate, the specialized region of the muscle fiber membrane at the neuromuscular junction. nih.govontosight.aidrugbank.com
This depolarizing mechanism of action was a novel concept and helped to solidify the theory of chemical transmission at the synapse, where acetylcholine (B1216132) is the natural neurotransmitter. aspet.organeskey.com Decamethonium, by mimicking the action of acetylcholine but persisting at the receptor, provided a powerful tool for studying the properties of the nicotinic acetylcholine receptor and the process of depolarization. wikipedia.orgdrugbank.com Experiments using labeled decamethonium helped to localize the end-plate region in muscle fibers and to study the permeability changes that occur during depolarization. nih.gov The binding of decamethonium to the nicotinic acetylcholine receptor was a key step in the eventual isolation and characterization of this receptor. nih.gov
Comparative Historical Perspectives with other Neuromuscular Blocking Agents
The development and study of decamethonium did not occur in isolation. Its properties were often compared and contrasted with other neuromuscular blocking agents of the era, which was crucial for classifying these drugs and understanding their distinct mechanisms.
| Feature | Decamethonium | d-Tubocurarine | Gallamine (B1195388) | Suxamethonium (Succinylcholine) |
| Class | Depolarizing | Nondepolarizing | Nondepolarizing | Depolarizing |
| Mechanism | Agonist at nicotinic ACh receptors, causes persistent depolarization | Competitive antagonist at nicotinic ACh receptors | Competitive antagonist at nicotinic ACh receptors | Agonist at nicotinic ACh receptors, causes persistent depolarization |
| Initial Effect | Muscle fasciculations | No initial stimulation | No initial stimulation | Muscle fasciculations |
| Reversal by Anticholinesterases | Not reversed | Reversed | Reversed | Not reversed |
| Histamine (B1213489) Release | Can cause significant histamine release | Can cause histamine release | Less histamine release | Can cause histamine release |
| Year of Clinical Introduction | 1949 | ~1942 | 1947 | 1951 |
Data sourced from multiple references. nih.govontosight.aiwikipedia.orgresearchgate.netwikipedia.orgresearchgate.netekb.egdrugbank.com
d-Tubocurarine: As the prototypical nondepolarizing blocker, d-tubocurarine's competitive antagonism at the acetylcholine receptor stood in stark contrast to decamethonium's depolarizing action. nih.govdrugbank.com Unlike decamethonium, the effects of d-tubocurarine could be reversed by anticholinesterase agents. nih.gov
Gallamine: Synthesized in 1947, gallamine was another early synthetic nondepolarizing agent. nih.gov A key difference noted in early studies was that gallamine, like d-tubocurarine, did not cause the initial muscle stimulation characteristic of decamethonium. nih.gov
Suxamethonium (Succinylcholine): The development of suxamethonium in the late 1940s provided another depolarizing agent. researchgate.netwikipedia.org Structurally, suxamethonium can be conceptualized as two acetylcholine molecules joined together. wikipedia.org Like decamethonium, it produces a depolarizing block. wikipedia.org However, suxamethonium's shorter duration of action, due to its rapid hydrolysis by plasma cholinesterase, eventually led to it largely replacing decamethonium in clinical practice. researchgate.net
Evolution of Research Paradigms and Experimental Models Utilizing Decamethonium Chloride
This compound was a key compound in the evolution of experimental models for studying neuromuscular function. Initially, research focused on whole-animal preparations to observe the paralyzing effects and to compare potencies with other agents like d-tubocurarine. wellcomecollection.org
The recognition of its unique depolarizing mechanism shifted the research paradigm towards more reductionist approaches. Isolated nerve-muscle preparations, such as the rat diaphragm, became crucial for detailed electrophysiological studies. nih.gov These models allowed researchers to directly measure changes in membrane potential and ion fluxes at the end-plate, providing direct evidence for the depolarization block. nih.gov
Furthermore, the use of radiolabeled decamethonium was a significant advancement. nih.gov This enabled researchers to perform binding studies and to quantify the uptake of the drug at the neuromuscular junction, contributing to the understanding of receptor density and drug-receptor interactions. ncats.ionih.gov These experimental models, refined through the study of decamethonium, laid the groundwork for future investigations into the molecular biology of the nicotinic acetylcholine receptor and the development of newer, more specific neuromuscular blocking agents. ontosight.airesearchgate.net The distinct properties of decamethonium also made it a valuable tool in comparative pharmacology, helping to delineate species-specific differences in the response to neuromuscular blockers.
Pharmacodynamics and Intrinsic Mechanisms of Action of Decamethonium Chloride
Agonistic Characteristics at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Decamethonium (B1670452) acts as a partial agonist at the nicotinic acetylcholine receptors on the motor endplate. drugbank.commedtigo.comwikipedia.orgmedchemexpress.com Structurally similar to acetylcholine (ACh), it binds to the α-subunits of the nAChR. upums.ac.inoup.com This binding mimics the action of ACh, causing the ion channel associated with the receptor to open. nih.govjvsmedicscorner.com The influx of sodium ions through the opened channels leads to depolarization of the muscle fiber membrane. jvsmedicscorner.com
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is resistant to this enzyme and persists at the neuromuscular junction for a longer duration. nih.govwikipedia.org This prolonged presence leads to a sustained depolarization of the endplate. nih.govwikipedia.org
Decamethonium is classified as a partial agonist, meaning it cannot elicit the full maximal response that a full agonist like acetylcholine can, even at saturating concentrations. upums.ac.inrsc.org Research using patch-clamp recording on BC3H-1 cells has provided quantitative estimates of its efficacy. nih.gov
Studies have shown that decamethonium has a low efficacy, with one study reporting a value of 0.016. nih.gov The maximum channel open probability induced by decamethonium is small, less than 0.02, and occurs at a concentration of approximately 100 μM. nih.gov For mouse muscle α1β1εδ receptors, decamethonium's efficacy is about 10% of acetylcholine for peak currents and 15% for net charge, with EC50 values of 40 ± 3 μM and 86 ± 10 μM, respectively. nih.gov
| Parameter | Value | Cell/Receptor Type | Reference |
| Efficacy | 0.016 | BC3H-1 cells | nih.gov |
| Max. Channel Open Probability | < 0.02 (at ~100 μM) | BC3H-1 cells | nih.gov |
| Efficacy (vs. ACh peak current) | ~10% | Mouse muscle α1β1εδ nAChR | nih.gov |
| Efficacy (vs. ACh net charge) | ~15% | Mouse muscle α1β1εδ nAChR | nih.gov |
| EC50 (peak current) | 40 ± 3 μM | Mouse muscle α1β1εδ nAChR | nih.gov |
| EC50 (net charge) | 86 ± 10 μM | Mouse muscle α1β1εδ nAChR | nih.gov |
The agonistic action of decamethonium at nAChRs directly leads to the depolarization of the postsynaptic endplate membrane. ontosight.ainih.govinvivochem.com By binding to and opening the nAChR ion channels, decamethonium facilitates an influx of cations, primarily sodium, which shifts the membrane potential from its resting state to a less negative value. jvsmedicscorner.comderangedphysiology.com
This initial depolarization is similar to the effect of acetylcholine. nih.govwikipedia.org However, because decamethonium is not rapidly broken down, the depolarization is prolonged. nih.govwikipedia.org This sustained depolarization initially causes transient and disorganized muscle contractions known as fasciculations. nih.govwikipedia.org Following this initial excitatory phase, the muscle membrane becomes unresponsive to further stimulation, leading to flaccid paralysis. nih.govwikipedia.org The latency of this depolarizing action is short, often occurring within 6 to 12 seconds of intravenous injection. scispace.com
Bifunctional Mechanism: Depolarizing and Competitive Components
Decamethonium's action is often described as having a dual or bifunctional mechanism, exhibiting both depolarizing (Phase I) and competitive-like (Phase II) characteristics. nih.govinvivochem.comupums.ac.in
Phase I Block: This is the initial phase resulting from the prolonged depolarization of the motor endplate. upums.ac.inwikipedia.org The membrane is rendered unresponsive to subsequent stimuli from acetylcholine because the voltage-gated sodium channels surrounding the endplate remain inactivated. upums.ac.inderangedphysiology.com This phase is characterized by initial muscle fasciculations followed by flaccid paralysis. upums.ac.in
Phase II Block: With prolonged exposure to decamethonium, the muscle membrane gradually repolarizes, yet the neuromuscular block persists. derangedphysiology.comcambridge.org The mechanism of Phase II block is not fully understood but it exhibits characteristics similar to a non-depolarizing, competitive block. cambridge.orgderangedphysiology.com During this phase, the block can sometimes be partially reversed by anticholinesterase agents, a feature typical of competitive blockers. wikipedia.orgcambridge.org This transition from a depolarizing to a desensitizing block is a key feature of decamethonium's pharmacology. nih.gov
Role in Sustained Depolarization and Subsequent Inactivation of Voltage-Gated Ion Channels
The persistent binding of decamethonium to nAChRs leads to a sustained depolarization of the endplate region. nih.govwikipedia.org This prolonged depolarization has a critical secondary effect: the inactivation of voltage-gated sodium channels in the muscle membrane adjacent to the endplate. derangedphysiology.comwikipedia.orgnih.gov
Normally, after an action potential, the membrane repolarizes, allowing the voltage-gated sodium channels to return to their resting, activatable state. painfreepartha.com However, under the influence of decamethonium, the sustained depolarization maintains these channels in an inactivated state. derangedphysiology.comwikipedia.org This inactivation prevents the propagation of further action potentials along the muscle fiber, effectively blocking neuromuscular transmission and causing paralysis. nih.govnih.gov The depolarized endplate acts as a current sink, leading to a zone of inexcitability around it. nih.gov There is also evidence suggesting that prolonged depolarization can stimulate an electrogenic sodium pump, which contributes to the eventual repolarization of the membrane despite the continued presence of the drug. scispace.comnih.gov
Investigation of the Open Channel Block Mechanism
In addition to its agonistic properties, decamethonium also acts as an open channel blocker. jvsmedicscorner.comrsc.orgnih.gov This means that the decamethonium molecule can physically enter and occlude the ion channel pore after it has been opened by the agonist action (either by itself or by acetylcholine). jvsmedicscorner.comnih.gov
This blocking action is use-dependent, as the channel must be open for the blocker to enter. jvsmedicscorner.com Studies on frog muscle fibers have revealed that decamethonium's interaction with the endplate channel involves two distinct kinetic processes: one reflecting its agonist action and another reflecting its local anesthetic-like blocking activity. nih.govnih.gov
Quantitative analysis of this mechanism in frog muscle fibers at -130 mV and 13°C determined the following kinetic constants: nih.gov
Mean open time of decamethonium-activated channels: 2.8 msec
Forward rate constant for channel blocking: 1.7 x 10⁷ M⁻¹ sec⁻¹
Backward rate constant for channel blocking: 10³ sec⁻¹
| Parameter | Value | Conditions | Reference |
| Mean Channel Open Time | 2.8 msec | Frog muscle, -130 mV, 13°C | nih.gov |
| Forward Blocking Rate (k+B) | 1.7 x 10⁷ M⁻¹ sec⁻¹ | Frog muscle, -130 mV, 13°C | nih.gov |
| Backward Blocking Rate (k-B) | 10³ sec⁻¹ | Frog muscle, -130 mV, 13°C | nih.gov |
Molecular Interactions with Nicotinic Acetylcholine Receptors
Receptor Binding Affinities and Efficacy Determinations
Decamethonium (B1670452) is recognized as a partial agonist at the muscle-type nAChR. nih.govnih.gov Studies have shown that its efficacy is significantly lower than that of the endogenous agonist, acetylcholine (B1216132) (ACh). nih.gov In experiments using mouse muscle α1β1εδ receptors expressed in Xenopus oocytes, decamethonium demonstrated an efficacy of approximately 10% that of ACh for peak currents and 15% for net charge. nih.gov The concentration-response studies yielded EC₅₀ values of 40 ± 3 μM for peak currents and 86 ± 10 μM for net charge, respectively. nih.gov
Further research on BC3H-1 cells determined the efficacy of decamethonium to be low, with a value of 0.016, confirming its status as a true partial agonist. nih.gov The maximum channel open probability induced by decamethonium is less than 0.02, occurring at a concentration of about 100 μM. nih.gov This low efficacy distinguishes it from full agonists and is a key factor in its mechanism of action as a depolarizing blocker. The binding affinity of decamethonium for the neuronal α4β2 nAChR has been reported with a Kᵢ value of 460 nM. drugbank.com
Table 1: Efficacy and Potency of Decamethonium at Mouse Muscle-Type nAChRs (α1β1εδ)
| Parameter | Value | Reference |
|---|---|---|
| Efficacy (vs. ACh, Peak Current) | ~10% | nih.gov |
| Efficacy (vs. ACh, Net Charge) | ~15% | nih.gov |
| EC₅₀ (Peak Current) | 40 ± 3 μM | nih.gov |
| EC₅₀ (Net Charge) | 86 ± 10 μM | nih.gov |
| Efficacy (Channel Open Probability) | 0.016 | nih.gov |
Subunit Selectivity and Receptor Subtype Interactions of Decamethonium Chloride
Decamethonium exhibits marked selectivity for muscle-type nAChRs over neuronal subtypes, a distinction that has been recognized since early pharmacological studies. tocris.comnih.gov This selectivity is fundamental to its primary use as a neuromuscular blocking agent.
At the neuromuscular junction, the adult nAChR is a pentamer composed of two α1 subunits, one β1, one δ, and one ε subunit (α1β1εδ). rsc.org Decamethonium acts as a selective partial agonist for these muscle-type receptors. nih.gov Its interaction with these receptors leads to depolarization of the motor endplate. drugbank.com Studies have also investigated its interaction with the two agonist binding sites on the Torpedo californica nAChR (α2βγδ), which are pharmacologically non-equivalent. u-strasbg.fr Decamethonium, along with other ligands, shows a binding preference for the αγ binding site over the αδ site. u-strasbg.fr
In contrast to its agonist activity at muscle-type receptors, decamethonium functions as a nondepolarizing antagonist at neuronal nAChRs. nih.gov It displays varying potency across different neuronal subtypes. Research has shown that decamethonium is a potent antagonist of homomeric α7 receptors. nih.govnih.gov It is also more potent as an antagonist of α4β2 and α3β4 nAChRs compared to α3β2 nAChRs. nih.gov The inhibitory potency of decamethonium at different human neuronal nAChR subtypes has been quantified, revealing its broad antagonistic profile in the central and peripheral nervous systems. researchgate.net
Table 2: Antagonistic Activity of Decamethonium at Neuronal nAChR Subtypes
| Receptor Subtype | Action | Relative Potency/IC₅₀ | Reference |
|---|---|---|---|
| Mouse Neuronal nAChRs | |||
| α7 | Antagonist | Most potent | nih.govnih.gov |
| α4β2 | Antagonist | More potent than α3β2 | nih.gov |
| α3β4 | Antagonist | More potent than α3β2 | nih.gov |
| α3β2 | Antagonist | Less potent | nih.gov |
| Human Neuronal nAChRs | |||
| α4β2 (High Sensitivity) | Antagonist | IC₅₀ = 56 ± 3 μM (Peak), 60 ± 8 μM (Net Charge) | nih.gov |
| α4β2 (Low Sensitivity) | Antagonist | IC₅₀ = 23 ± 1.5 μM (Peak), 33 ± 3 μM (Net Charge) | nih.gov |
| α4β2α5 | Antagonist | IC₅₀ = 43 ± 1.3 μM (Peak), 53 ± 3.5 μM (Net Charge) | nih.gov |
Analysis of Competitive Antagonism at Specific nAChR Subtypes
The antagonistic action of decamethonium at neuronal nAChRs is primarily competitive. drugbank.com Studies on mouse α1β1εδ receptors confirmed competitive interactions between ACh and decamethonium. nih.gov At neuronal receptors, while it acts as a nondepolarizing antagonist, its mechanism involves competing with acetylcholine for the binding sites. nih.govnih.gov For instance, at human α4β2 nAChRs, decamethonium acts as a competitive antagonist. drugbank.com This competitive blockade prevents the channel opening that would normally be induced by ACh, thereby inhibiting neuronal signaling through these receptors.
Studies on Allosteric Modulation of nAChRs by this compound
While the primary mechanism of decamethonium is orthosteric, binding to the same site as acetylcholine, there is evidence suggesting that allosteric interactions can also play a role in the function of nAChRs. drugbank.comnih.gov Allosteric modulators bind to sites distinct from the neurotransmitter binding site and can alter the receptor's response to agonists. nih.govnih.gov While specific studies focusing solely on decamethonium as an allosteric modulator are not prevalent, the broader context of nAChR pharmacology acknowledges the existence of allosteric sites that can be targeted by various ligands. nih.govnih.gov It has been noted that some neuromuscular blocking agents may exert effects through allosteric inhibition, particularly in the context of desensitization block. cambridge.org
Comparative Receptor Occupancy and Binding Dynamics with Endogenous Ligands and Analogues
The interaction of decamethonium with nAChRs can be compared to that of the endogenous ligand, acetylcholine, and other related compounds. Due to its structural similarity to acetylcholine, decamethonium binds to the nicotinic receptors at the motor endplate. drugbank.com However, unlike acetylcholine, it is not rapidly degraded in the neuromuscular junction, leading to prolonged receptor occupancy and persistent depolarization. drugbank.comrsc.org
When interacting with other choline (B1196258) derivatives, decamethonium's effects can be complex. For instance, when combined with rapidly acting stable esters like carbamoylcholine or succinylcholine (B1214915), it can produce a simple 'curare-like' competitive inhibition. royalsocietypublishing.org Its interaction with acetylcholine is characterized by its partial agonism at muscle-type receptors, where it can potentiate the effect of low ACh concentrations but acts as an antagonist at higher concentrations. nih.govroyalsocietypublishing.org The binding of decamethonium can be displaced by various nicotinic agonists and antagonists, which was a key observation in early receptor purification studies. nih.govresearchgate.net
Interaction with Cholinesterase Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
This compound's interaction with cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical aspect of its molecular mechanism. mdpi.comproteopedia.org These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their interaction with decamethonium reveals significant details about the structure and function of their active sites. mdpi.comproteopedia.orgrcsb.org Although structurally related, AChE and BChE exhibit notable differences in their active site gorges, which leads to distinct interactions with ligands like decamethonium. mdpi.comproteopedia.orgrcsb.orgresearchgate.net
Decamethonium is recognized as a prototypical dual binding site ligand, meaning it is long enough to span the active site gorge of both enzymes, simultaneously interacting with two key sites: the catalytic anionic site (A-site) located at the bottom of the gorge and the peripheral anionic site (P-site) located at the entrance. mdpi.comnih.gov
Interaction with Acetylcholinesterase (AChE)
In acetylcholinesterase, decamethonium acts as a reversible inhibitor by physically occupying the active site gorge. acs.orgpnas.org X-ray crystallography studies of decamethonium in complex with Torpedo californica AChE (TcAChE) have provided a detailed view of this interaction. mdpi.comnih.gov The elongated structure of decamethonium allows it to bridge the A-site and the P-site. mdpi.com
One of the quaternary ammonium (B1175870) groups of the decamethonium molecule binds to the A-site, also known as the choline-binding pocket. mdpi.comnih.gov This interaction is primarily stabilized by a cation-π interaction with the aromatic side chain of the tryptophan residue Trp84. mdpi.comnih.gov The other quaternary ammonium group extends to the P-site at the rim of the gorge, where it interacts with a cluster of aromatic residues, predominantly Trp279, Tyr70, and Tyr121. mdpi.comnih.gov The flexible ten-carbon alkyl chain that links the two quaternary groups is accommodated within the gorge, lying parallel to the surface and interacting with residues such as Phe330. nih.gov This dual-site binding effectively blocks the entry of the natural substrate, acetylcholine, to the catalytic triad, thus inhibiting the enzyme. acs.org While it acts as an inhibitor, some studies have shown that decamethonium can also accelerate the reactivation of organophosphate-inhibited AChE by certain oxime reactivators. nih.gov
Interaction with Butyrylcholinesterase (BChE)
Similar to its interaction with AChE, decamethonium also functions as a competitive inhibitor of butyrylcholinesterase by spanning its active site gorge. nih.govnih.gov Crystal structures of human BChE (hBChE) in complex with decamethonium confirm this dual binding mode. rcsb.orgnih.gov The deeper quaternary group settles into the choline-binding pocket, where it interacts with Trp82 and the oxygen of Glu197. nih.gov The second quaternary group reaches the P-site at the gorge's entrance. nih.gov
The primary differences in binding between AChE and BChE arise from variations in the amino acid residues lining their respective active site gorges. mdpi.comrcsb.orgresearchgate.net BChE has a larger and more flexible gorge due to fewer bulky aromatic residues compared to AChE. proteopedia.orgpnas.org This structural difference accounts for the broader substrate specificity of BChE and influences the precise nature of its interaction with inhibitors like decamethonium. mdpi.comproteopedia.org Kinetic studies have characterized decamethonium as a competitive inhibitor of BChE, preventing the substrate from accessing the active site. nih.gov
Detailed Research Findings
The following table summarizes key findings from structural and kinetic studies on the interaction of decamethonium with AChE and BChE.
| Enzyme | Ligand | Key Interacting Residues | Binding Site(s) | Type of Interaction | PDB Code |
| Torpedo californica AChE (TcAChE) | Decamethonium | A-site: Trp84P-site: Trp279, Tyr70, Tyr121Gorge: Phe330 | A-site and P-site | Dual-site competitive inhibition; Cation-π interactions | 1acl researchgate.netnih.gov |
| Human BChE (hBChE) | Decamethonium | A-site: Trp82, Glu197P-site: Tyr332 | A-site and P-site | Dual-site competitive inhibition | 6ep4 rcsb.orgnih.gov |
| Fetal Bovine Serum AChE | Decamethonium | Not specified | Catalytic Gorge | Acceleration of oxime-induced reactivation | N/A nih.gov |
Electrophysiological Characterization and Ion Channel Modulation
Analysis of Miniature Endplate Currents (MEPCs) and Membrane Noise
Decamethonium (B1670452) chloride significantly alters the characteristics of miniature endplate currents (MEPCs), which are the small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum of acetylcholine (B1216132) (ACh). Studies on frog muscle fibers have shown that decamethonium modifies the decay of MEPCs, causing it to become biphasic with a fast and a slow component. pnas.orgscispace.com As the concentration of decamethonium or the membrane hyperpolarization is increased, the initial fast component becomes quicker and more prominent, while the slow component is prolonged. pnas.org This biphasic decay is indicative of decamethonium's dual action as both an agonist that opens the ion channel and a blocker of the open channel. nih.gov
The application of decamethonium also induces an increase in "membrane noise," which refers to fluctuations in the membrane potential or current. nih.govnih.gov This noise is a result of the statistical fluctuations in the number of open ion channels at any given moment. Analysis of this decamethonium-induced noise reveals that the transient ionic channels opened by decamethonium have a much shorter duration compared to those opened by acetylcholine. nih.gov The characteristics of this membrane noise provide insights into the kinetic properties of the ion channels being modulated.
Interactive Table: Effect of Decamethonium on MEPC Decay Components
| Parameter | Observation in the Presence of Decamethonium | Influencing Factors |
|---|---|---|
| MEPC Decay | Becomes biphasic (fast and slow components) | Decamethonium Concentration, Membrane Potential |
| Fast Component | Becomes faster and relatively larger with increased concentration/hyperpolarization | Decamethonium Concentration, Membrane Potential |
| Slow Component | Becomes more prolonged with increased concentration/hyperpolarization | Decamethonium Concentration, Membrane Potential |
Application of Voltage-Clamp and Patch-Clamp Electrophysiological Techniques
Voltage-clamp and patch-clamp techniques have been indispensable in elucidating the mechanisms of decamethonium action at the single-channel and whole-cell levels. nih.govnih.govmoleculardevices.com The two-microelectrode voltage-clamp method, applied to the endplates of frog sartorius muscles, has enabled detailed studies of endplate currents, membrane noise, and current relaxations following voltage jumps in the presence of decamethonium. pnas.orgnih.gov These experiments provide quantitative data on how decamethonium affects the flow of ions across the postsynaptic membrane while maintaining a constant membrane potential. youtube.com
Patch-clamp electrophysiology allows for the recording of currents flowing through single ion channels. moleculardevices.comthe-scientist.comnews-medical.net This high-resolution technique has been instrumental in demonstrating that decamethonium not only acts as an agonist to open nAChR channels but also physically blocks the open channel, causing the current to be interrupted. scispace.com By isolating a small patch of membrane, researchers can directly observe the opening, closing, and blocking events of individual channels in response to decamethonium application, providing a direct measure of channel kinetics. nih.govthe-scientist.com
Modulation of Ionic Permeability and Conductance (e.g., Na+, K+, Ca2+)
Decamethonium, acting as an agonist at the nicotinic acetylcholine receptor, initiates the opening of the associated non-selective cation channel. wikipedia.orgderangedphysiology.com This opening leads to an increase in the permeability of the postsynaptic membrane primarily to sodium (Na+) and potassium (K+) ions. derangedphysiology.comannualreviews.org The influx of Na+ ions is the dominant effect, leading to depolarization of the membrane. derangedphysiology.com There is also evidence that these channels are permeable to calcium (Ca2+) ions, although to a lesser extent. annualreviews.orgoup.com
In addition to its effects at the neuromuscular junction, decamethonium has been shown to block other types of ion channels. For instance, it is a recognized blocker of sarcoplasmic reticulum (SR) K+ channels. nih.govnih.gov By blocking these channels, decamethonium can modulate the counter-ion currents that are necessary for efficient Ca2+ release and uptake by the SR, thereby influencing muscle contraction and relaxation cycles. nih.gov The permeability of the endplate channel to various organic cations has also been studied, revealing that the channel can accommodate a range of small monovalent cations. scispace.com
Interactive Table: Ionic Permeability and Conductance Modulation by Decamethonium
| Ion Channel | Effect of Decamethonium | Primary Ions Affected | Consequence |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor Channel | Agonist (opens channel) | Na+, K+, Ca2+ | Increased membrane permeability, depolarization |
| Sarcoplasmic Reticulum K+ Channel | Blocker | K+ | Reduced K+ conductance, potential modulation of Ca2+ handling |
Kinetic Analysis of Ion Channel Opening and Blocking by Decamethonium Chloride
Kinetic studies have revealed a dual mechanism for decamethonium's interaction with the endplate channel: it first binds to the receptor to open the channel (agonist action) and then enters and occludes the open channel (blocking action). nih.gov This can be represented by a sequential model where the drug first binds to the closed channel, leading to an open state, which can then be blocked by another molecule of the drug. scispace.comnih.gov
Voltage-clamp experiments on frog muscle fibers have provided specific kinetic constants for these processes. nih.gov For example, at a membrane potential of -130 mV and a temperature of 13°C, the mean open time of a decamethonium-activated channel is approximately 2.8 milliseconds. nih.gov The forward rate constant for channel blocking (the rate at which decamethonium enters the open channel) has been measured at 1.7 x 10^7 M⁻¹sec⁻¹, while the backward rate constant (the rate of unblocking) is 10³ sec⁻¹. nih.gov The voltage dependence of the channel lifetime is similar to that observed with pure agonists, while the voltage dependence of the blocking equilibrium resembles that of local anesthetics. nih.gov
Impact on Postsynaptic Membrane Potential Dynamics and Input Resistance
The primary effect of this compound on the postsynaptic membrane is a sustained depolarization. wikipedia.orgdrugbank.comnih.gov By binding to and activating nAChRs, decamethonium causes a persistent influx of positive charge (mainly Na+ ions), shifting the membrane potential from its resting level (around -90 mV) to a less negative value. derangedphysiology.com Because decamethonium is not readily hydrolyzed by acetylcholinesterase, this depolarization is prolonged compared to the transient depolarization caused by acetylcholine. wikipedia.orgderangedphysiology.com
This sustained depolarization keeps the voltage-gated sodium channels in the perijunctional membrane in an inactivated state, preventing the generation of a muscle action potential and leading to neuromuscular block. derangedphysiology.com The increased ionic conductance of the endplate membrane due to the opening of nAChR channels results in a decrease in the input resistance of the postsynaptic membrane. This is because the membrane becomes "leakier" to ions, and a smaller change in voltage is produced by a given amount of current.
Structure Activity Relationship Sar Investigations of Decamethonium Chloride
Optimization of Interonium Distance for Neuromuscular Blocking Potency
The distance between the two quaternary ammonium (B1175870) ('onium') heads is a crucial determinant of the pharmacological profile of bisquaternary compounds. For potent neuromuscular blockade, an optimal interonium distance is required. In decamethonium (B1670452), this distance is approximately 14.0 Å. oup.com This separation allows the molecule to effectively span and interact with the binding sites on the nAChR. nih.gov
A general trend illustrates that shorter interonium distances favor ganglion block, while longer distances are associated with neuromuscular block. oup.com For instance, pentamethonium (B1223158) (C5) and hexamethonium (B1218175) (C6) have shorter interonium distances of 7.7 Å and 9.0 Å, respectively, consistent with their ganglion-blocking activity. oup.com The so-called "10-atoms rule" for neuromuscular blocking potency suggests that the separation of the two quaternary nitrogen atoms by a chain of ten atoms (as in decamethonium and succinylcholine) is ideal for this activity. oup.com
It is the linear distance between the onium heads, rather than simply the number of intervening atoms, that generally dictates the type of cholinergic blockade. oup.com Bisquaternary agents with shorter interonium distances are more likely to exhibit ganglionic blocking effects. oup.com
Table 2: Interonium Distances and Pharmacological Activity
| Compound | Interonium Distance (Å) | Primary Pharmacological Action |
|---|---|---|
| Pentamethonium (C5) | 7.7 | Ganglion Block oup.com |
| Hexamethonium (C6) | 9.0 | Ganglion Block oup.com |
| Decamethonium (C10) | 14.0 | Neuromuscular Block oup.com |
| Pipecuronium | 16.0 | Neuromuscular Block oup.com |
Conformation-Activity Relationships and Molecular Rigidity Considerations
Computational modeling studies have revealed that decamethonium and its congeners strongly prefer a straight, extended conformation as their lowest energy state. nih.gov Any deviation from this linear conformation, such as bending, incurs a significant energy penalty that increases linearly with the degree of bending. nih.gov This inherent rigidity and preference for a straight molecular structure are key to their neuromuscular blocking potency. nih.gov
The optimal molecular length for fitting into the space between the two receptive sites of the nAChR is estimated to be around 20 Å. nih.gov The global minimum energy conformer of decamethonium has a total molecular length of 20.10 Å, with an interonium distance of 14.03 Å. nih.gov For other congeners in the series, their reduced neuromuscular blocking potency correlates with the energy required to adopt a conformation that matches the optimal interonium distance of decamethonium. nih.gov This suggests that the molecule's resistance to bending is a critical factor in its biological activity.
Design and Synthesis of Decamethonium Chloride Congeners and Analogues
The foundational structure of decamethonium has served as a template for the design and synthesis of numerous congeners and analogues in an effort to modulate its pharmacological properties. These modifications often involve altering the length and nature of the linking chain or modifying the quaternary ammonium heads. For example, the synthesis of bisquaternary ammonium derivatives where two tropane, 3α-hydroxytropane, or 3-oxotropane moieties are connected by a polymethylene chain of varying lengths (C3-C12) has been explored. nih.gov In these series, the longer chain compounds (C10-C12) were generally the most potent. nih.gov However, these tropane-based analogues were found to be less potent than bisquaternary ammonium tropinester derivatives, indicating the importance of ester groups for enhanced neuromuscular blocking activity in this class of compounds. nih.gov
The general principle remains that bisquaternary compounds are typically more potent neuromuscular blockers than their monoquaternary counterparts. derangedphysiology.com For instance, removing one of the methonium groups from decamethonium results in a 50-fold decrease in its potency at the neuromuscular junction. derangedphysiology.com
Impact of Novel Structural Modifications (e.g., Carborane Cluster Insertion) on Pharmacological Profile
A significant structural modification to the decamethonium scaffold has been the insertion of a carborane cluster into the methylene (B1212753) chain between the two quaternary ammonium groups. researchgate.net Carboranes are three-dimensional clusters of boron and carbon atoms that can serve as unique pharmacophores. nih.govclinmedjournals.org This modification led to a family of neuromuscular blocking agents with altered pharmacological profiles. researchgate.net
The resulting carborane-containing analogues, specifically the ortho-, meta-, and para-isomers (o-NMB, m-NMB, and p-NMB), were found to act as non-depolarizing neuromuscular blockers, in contrast to the depolarizing action of the parent compound, decamethonium. researchgate.net The potency of these isomers varied, with the rank order being p-NMB > rocuronium (B1662866) > decamethonium > m-NMB > o-NMB in animal studies. researchgate.netresearchgate.net This demonstrates that the introduction of a bulky, three-dimensional moiety like a carborane cluster can fundamentally change the mechanism of action and potency of the resulting compound.
Table 3: Comparison of Decamethonium and a Carborane Analogue
| Compound | Structural Feature | Mechanism of Action | Relative Potency |
|---|---|---|---|
| Decamethonium | Polymethylene Chain | Depolarizing researchgate.net | Baseline |
| p-NMB | Carborane Cluster in Chain | Non-depolarizing researchgate.net | > Decamethonium researchgate.netresearchgate.net |
Comparative Pharmacology of Decamethonium Chloride
Detailed Comparison with Succinylcholine (B1214915): Similarities and Distinctive Actions
Decamethonium (B1670452) and succinylcholine are both classified as depolarizing neuromuscular blocking agents and share a similar mechanism of action. taylorandfrancis.com Both compounds bind to and activate nicotinic ACh receptors, causing a sustained depolarization of the motor endplate that leads to muscle paralysis. taylorandfrancis.comnih.gov This initial agonistic action results in muscle fasciculations before the onset of paralysis for both drugs. taylorandfrancis.com
With prolonged or high-dose administration, both agents can induce a "Phase II block," a complex phenomenon where the neuromuscular block transitions from a depolarizing character to one that resembles the block produced by non-depolarizing agents. nih.govnih.gov
The most significant distinction between the two lies in their metabolism and duration of action. Succinylcholine is composed of two linked acetylcholine (B1216132) molecules and is rapidly hydrolyzed in the plasma by pseudocholinesterase (or butyrylcholinesterase). nih.gov This enzymatic degradation results in a very short duration of action. Decamethonium, however, is not a substrate for this enzyme and is eliminated unchanged primarily by the kidneys, leading to a significantly longer duration of neuromuscular blockade. nih.govresearchgate.net This longer-acting nature is a key reason why decamethonium is no longer in clinical use, while the short-acting nature of succinylcholine makes it useful for procedures like endotracheal intubation. researchgate.net
| Feature | Decamethonium Chloride | Succinylcholine |
|---|---|---|
| Drug Class | Depolarizing Neuromuscular Blocker drugbank.com | Depolarizing Neuromuscular Blocker nih.gov |
| Primary Mechanism | Nicotinic ACh Receptor Agonist taylorandfrancis.com | Nicotinic ACh Receptor Agonist nih.gov |
| Metabolism | Not metabolized; renal excretion nih.gov | Rapidly hydrolyzed by plasma pseudocholinesterase nih.gov |
| Duration of Action | Longer-acting researchgate.net | Short-acting |
| Phase II Block | Occurs with high doses or prolonged administration nih.gov | Occurs with high doses or prolonged administration nih.govnih.gov |
Receptor Subtype Selectivity: this compound vs. Other Ganglionic Blockers (e.g., Hexamethonium)
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, broadly categorized into muscle-type (found at the neuromuscular junction) and neuronal-type (found in autonomic ganglia and the central nervous system). This compound demonstrates significant selectivity for the muscle-type nAChR. nih.gov It acts as a potent partial agonist at these neuromuscular receptors, leading to the characteristic depolarizing block. nih.gov
In contrast, hexamethonium (B1218175) is a classic ganglionic blocker, acting as an antagonist at neuronal nAChRs in autonomic ganglia. wikipedia.orgderangedphysiology.com It does not have a significant effect on nicotinic receptors at the skeletal neuromuscular junction. wikipedia.org This selectivity is the basis of its different pharmacological application; hexamethonium was historically used to block neurotransmission through the entire autonomic nervous system for conditions like hypertension. britannica.com
Interestingly, while decamethonium's primary action is as an agonist at muscle nAChRs, research shows it can also act as a non-depolarizing antagonist at neuronal-type nAChRs. nih.govnih.gov This dual activity highlights the compound's complex interaction with different nAChR subtypes. Hexamethonium's action is also complex, as it is considered a non-competitive antagonist that blocks the ion pore of the neuronal receptor rather than competing with ACh at the binding site. wikipedia.org
| Feature | This compound | Hexamethonium |
|---|---|---|
| Primary Site of Action | Neuromuscular Junction (Motor Endplate) taylorandfrancis.com | Autonomic Ganglia wikipedia.orgderangedphysiology.com |
| Receptor Selectivity | Selective for muscle-type nAChRs nih.gov | Selective for neuronal-type nAChRs wikipedia.org |
| Action at Primary Site | Agonist (Depolarizing) nih.gov | Antagonist (Non-depolarizing, channel block) wikipedia.org |
| Action at Neuronal nAChRs | Antagonist (Non-depolarizing) nih.gov | Antagonist (Primary action) wikipedia.org |
| Action at Neuromuscular nAChRs | Agonist (Primary action) nih.gov | No significant effect wikipedia.org |
Comparative Studies in Diverse Biological Systems (e.g., Invertebrate Cholinergic Receptors)
The action of this compound can vary significantly across different species and biological systems, reflecting the evolutionary diversity of cholinergic receptors. While its effects in mammals like cats and rats are well-documented, studies in other organisms reveal different sensitivities and mechanisms. nih.govnih.gov
For example, research in the nematode Caenorhabditis elegans has utilized compounds like decamethonium to probe the function of its distinct nAChR subtypes. The organism possesses a rich diversity of acetylcholine receptors that differ from their mammalian counterparts in subunit composition and pharmacology. These studies help to understand the fundamental biology of cholinergic signaling in a simpler nervous system.
Furthermore, even within mammals, species-specific responses to depolarizing agents are known. The development and characteristics of a Phase II block with decamethonium can differ between species, such as in cats versus humans. nih.gov Studies on isolated tissues, like the frog sartorius muscle, have also been instrumental in elucidating the biophysical mechanisms of depolarization and desensitization caused by decamethonium at the single-channel level. These comparative studies across diverse biological systems are crucial for understanding the structure-function relationship of nicotinic receptors and the specific molecular interactions of ligands like this compound.
Advanced Research Methodologies and in Vitro/ex Vivo Models for Decamethonium Chloride Studies
Mammalian Neuromuscular Preparations (e.g., Rat Phrenic Nerve Hemi-Diaphragm, Frog Sartorius Muscle)
Isolated neuromuscular preparations are classic yet powerful tools for studying the effects of neuromuscular blocking agents directly at the synapse. The rat phrenic nerve hemi-diaphragm and the frog sartorius muscle are two of the most widely used models in this context.
In studies using the frog sartorius muscle, voltage-clamp experiments have revealed the dual action of decamethonium (B1670452). It not only acts as an agonist to open endplate channels but also exhibits a blocking effect on these same channels. nih.gov Detailed kinetic analysis from these preparations has provided precise measurements of these processes. For instance, at a membrane potential of -130 mV, the mean open time of a channel activated by decamethonium is approximately 2.8 milliseconds. nih.gov The same studies determined the rate constants for the channel blocking action, providing a quantitative measure of its local anesthetic-like properties. nih.gov
Research on the rat phrenic nerve-diaphragm preparation has shown that, unlike competitive blockers, it is difficult to achieve a steady level of neuromuscular block with a constant concentration of decamethonium. drugbank.com In immersed diaphragm preparations, a notable recovery from paralysis occurs even in the continued presence of the drug. drugbank.com Studies using labeled decamethonium in this model have demonstrated that the rate of drug uptake at the end-plate region is similar in both perfused and immersed preparations, suggesting that the uptake is a slow process limited by the rate of entry into the muscle fiber itself. drugbank.com
| Preparation | Key Finding | Parameter | Value | Reference |
|---|---|---|---|---|
| Frog Sartorius Muscle | Dual agonist and channel blocking action | Mean Channel Open Time (-130 mV) | 2.8 ms | nih.gov |
| Frog Sartorius Muscle | Channel blocking kinetics | Forward Rate Constant (k+B) | 1.7 x 10⁷ M⁻¹ sec⁻¹ | nih.gov |
| Frog Sartorius Muscle | Channel blocking kinetics | Backward Rate Constant (k-B) | 10³ sec⁻¹ | nih.gov |
| Rat Phrenic Nerve Hemi-Diaphragm | Drug uptake at the end-plate | Rate of Uptake | Slow, limited by fiber entry | drugbank.com |
Investigations in Isolated Neuronal Preparations (e.g., Rat Submandibular Ganglion Cells, Insect Neurons)
While decamethonium is primarily known for its effects at the neuromuscular junction, its actions on neuronal nAChRs are also of significant interest. Isolated neuronal preparations allow for the direct assessment of these effects.
Studies on voltage-clamped rat submandibular ganglion cells have provided a detailed analysis of the channel-blocking properties of the polymethylene bis-trimethylammonium series of compounds, which includes decamethonium (C10). These experiments showed that decamethonium produces a use-dependent block of synaptic currents, consistent with an open channel block mechanism. Unlike shorter-chain compounds in the series, recovery from this block with decamethonium was complete within a few seconds, suggesting that its presence inhibits channel closure, allowing it to escape more readily.
While the effects of various insecticides on insect neuronal nAChRs have been extensively studied, specific research focusing on the action of decamethonium on these preparations is not prominent in the literature. biobees.complos.org The primary focus in insect neuropharmacology has been on compounds with high insect-to-vertebrate selectivity, such as the neonicotinoids. mdpi.com
Studies on Altered Muscle States: Denervated and Re-innervated Muscle Sensitivity Models
Models of denervated and re-innervated muscle are crucial for understanding the changes in receptor population and sensitivity that occur after nerve injury and during regeneration. These models have shown that muscle sensitivity to decamethonium is dramatically altered in these states.
Chronic denervation of frog sartorius muscles leads to a great increase in their sensitivity to decamethonium. This supersensitivity is a hallmark of denervation and is attributed to the spread of nAChRs beyond the end-plate region.
Furthermore, studies on re-innervated muscles have shown that during the early stages of re-innervation, the newly formed neuromuscular junctions are more sensitive to depolarizing agents like decamethonium. The recovery from the neuromuscular block is also markedly slowed in these re-innervated muscles. Research using tritium-labeled decamethonium has confirmed that muscles denervated for 12-13 days exhibit a greater uptake of the drug compared to control muscles, providing a molecular basis for the observed supersensitivity.
Enzyme Kinetics and Binding Assays for Cholinesterases
Although decamethonium's primary target is the nAChR, it also interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine (B1216132) hydrolysis. Enzyme kinetic and binding assays are used to quantify these interactions.
Decamethonium is known to be an inhibitor of cholinesterases. drugbank.com Crystallographic and kinetic studies have provided detailed insights into its binding mode. Decamethonium acts as a dual binding site ligand, spanning the active site gorge of both AChE and BChE. nih.gov One of its quaternary ammonium (B1175870) groups interacts with the peripheral anionic site (P-site), while the other binds to the choline-binding pocket within the active site (A-site). nih.gov This dual-site binding is a characteristic feature of several potent cholinesterase inhibitors. While detailed comparative IC₅₀ or Kᵢ values are spread across various studies and enzyme sources, its inhibitory role is well-established. For instance, early kinetic studies on eel acetylcholinesterase characterized the effects of decamethonium on the enzyme's activity. drugbank.com
| Enzyme | Interaction with Decamethonium | Key Feature | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibitor | Dual binding site ligand (A-site and P-site) | nih.gov |
| Butyrylcholinesterase (BChE) | Inhibitor | Spans the active site gorge | nih.gov |
Use of Advanced Spectroscopic and Labeling Techniques (e.g., Stopped-Flow Fluorescence Spectroscopy, Time-Resolved Covalent Labeling)
Advanced biophysical techniques provide high-resolution information about the conformational dynamics of receptor-ligand interactions.
While studies specifically employing stopped-flow fluorescence spectroscopy with decamethonium are not widely reported, this technique has been used to characterize the desensitization kinetics of the nAChR upon interaction with other agonists. nih.gov These methods can measure rapid conformational changes in the receptor on a millisecond timescale.
Labeling techniques have been directly applied to study decamethonium. Autoradiography with tritium-labeled decamethonium has been used to visualize its localization in muscle tissue. These studies showed that the drug enters muscle fibers along their entire length, with an increased uptake in the end-plate region.
More advanced techniques like time-resolved covalent labeling have been used to probe the structural reorganizations of the nAChR during activation and desensitization. nih.gov Although these specific studies used a photoactivatable agonist other than decamethonium, they employed a stopped-flow device combined with flash photolysis to map the covalent labeling of receptor subunits as a function of incubation time, revealing the dynamics of subunit rearrangement during desensitization. nih.gov This methodology represents a powerful approach that could be adapted to further study the kinetics of decamethonium's interaction with the nAChR.
Emerging Research on Reversal Strategies for Decamethonium Chloride Induced Effects
Supramolecular Host-Guest Chemistry for Ligand Sequestration
A promising modern approach to reversing drug effects involves supramolecular sequestration, a pharmacokinetic strategy that uses macrocyclic host molecules to encapsulate and neutralize guest molecules, such as drugs or toxins. researchgate.netbohrium.com This host-guest encapsulation effectively reduces the free concentration of the active drug in the bloodstream, facilitating its elimination from the body and terminating its pharmacological effect. ccspublishing.org.cn This concept has been successfully commercialized with Sugammadex, a modified cyclodextrin used to reverse the effects of certain non-depolarizing NMBAs. researchgate.netbohrium.com Inspired by this success, researchers are exploring various artificial macrocyclic hosts, including calixarenes, cucurbiturils, and pillararenes, as potential reversal agents for a range of pharmaceuticals, including decamethonium (B1670452). researchgate.netresearchgate.netnih.gov
Recent research has identified specific macrocyclic hosts with a high affinity for decamethonium, demonstrating their potential as effective reversal agents in preclinical models.
Carboxylatopillar nih.govarene (CP6A): This water-soluble pillararene derivative has been investigated as a reversal agent for decamethonium. ccspublishing.org.cn Studies have shown that CP6A can directly encapsulate decamethonium through a combination of hydrophobic interactions with the guest's alkyl chain and electrostatic interactions between the host's carboxylate groups and the guest's ammonium (B1175870) heads. ccspublishing.org.cn In mouse models of decamethonium-induced muscle relaxation, the intravenous administration of CP6A led to a rapid recovery of muscle function. The mechanism was shown to be a pharmacokinetic one, where CP6A encapsulation decreased the concentration of decamethonium in the blood and accelerated its excretion through urine. ccspublishing.org.cn
Amide Naphthotube: Another novel artificial receptor, the anti-isomer of amide naphthotube, has demonstrated strong binding affinity for decamethonium. nih.govnih.gov This host molecule has shown good biocompatibility both in vitro and in vivo. In mouse models, the injection of amide naphthotube effectively reversed the paralysis and mortality induced by decamethonium. nih.govnih.gov Similar to CP6A, its reversal action is based on a pharmacokinetic mechanism, sequestering the drug to reduce its systemic effects. nih.gov
The efficacy of a macrocyclic host as a sequestration agent is fundamentally determined by the strength and specificity of its binding to the target guest molecule. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify these interactions. researchgate.netccspublishing.org.cnnih.gov
Studies have confirmed a strong host-guest complexation between these macrocycles and decamethonium in aqueous solutions. ccspublishing.org.cnnih.gov
Carboxylatopillar nih.govarene (CP6A) and Decamethonium: ITC analysis has demonstrated a robust binding affinity between CP6A and decamethonium, with a measured association constant (Kₐ) of (1.07 ± 0.14) × 10⁷ L/mol in phosphate buffer solution. researchgate.netccspublishing.org.cn This high affinity indicates a strong and stable complex, which is a prerequisite for effective in vivo sequestration. ccspublishing.org.cn
Amide Naphthotube and Decamethonium: The anti-isomer of amide naphthotube also exhibits a significant binding affinity for decamethonium in water, with a Kₐ value of 1.01 × 10⁷ M⁻¹. nih.govnih.gov This strong interaction supports its observed efficacy in reversing decamethonium's effects in animal models. nih.gov
Binding Affinities of Macrocyclic Hosts with Decamethonium
| Macrocyclic Host | Association Constant (Kₐ) | Method |
|---|---|---|
| Carboxylatopillar nih.govarene (CP6A) | (1.07 ± 0.14) × 10⁷ L/mol | ITC |
Exploration of Novel Antidotal Agents and Mechanisms for Decamethonium Chloride
The primary novel mechanism being explored for the reversal of this compound is the pharmacokinetic approach of supramolecular sequestration, as detailed above. researchgate.net This strategy circumvents the challenges associated with pharmacodynamic antagonism at the nicotinic acetylcholine (B1216132) receptor. nih.govdrugbank.comnih.gov By physically encapsulating decamethonium, host molecules like CP6A and amide naphthotube effectively inactivate the drug and promote its rapid clearance from the body, representing a significant departure from traditional antidotal mechanisms. researchgate.netccspublishing.org.cn
While research into direct antidotes for decamethonium is centered on these sequestration agents, the broader field of neuromuscular block reversal is advancing with other novel compounds. For instance, new agents like the chlorofumarates (e.g., gantacurium) are designed for rapid breakdown and can be reversed by L-cysteine. researchgate.netresearchgate.net Another emerging class of reversal agents, the calabadions, are being developed as broad-spectrum encapsulants capable of reversing both non-depolarizing and potentially depolarizing NMBAs. researchgate.netresearchgate.net Although not yet specifically validated for decamethonium in the provided research, these developments highlight a dynamic area of pharmacology focused on creating safer and more controllable neuromuscular blockade. The success of host-guest chemistry with decamethonium suggests that this may be the most viable path forward for providing a clinically effective antidote for this classic depolarizing agent. ccspublishing.org.cn
Future Directions and Unanswered Questions in Decamethonium Chloride Research
Elucidation of Remaining Complexities in Receptor Desensitization and Recovery
Decamethonium (B1670452) chloride, as a classical agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), induces a state of receptor desensitization following prolonged or repeated application. This process, characterized by the inactivation of the receptor's ion channel despite the continued presence of the agonist, is an intrinsic molecular property of the nAChR. nih.gov While the phenomenon was first described decades ago, the detailed molecular mechanisms governing the transition into and recovery from the desensitized state remain incompletely understood. nih.govsemanticscholar.org
Current research suggests a multi-state model for the receptor, which transitions between resting, active, and at least two desensitized states (fast and slow). bohrium.com The progression to a desensitized state is associated with a conformational change in the receptor that leads to an increased affinity for the agonist. nih.gov However, the precise structural rearrangements within the nAChR pentamer that define these desensitized conformations are yet to be fully elucidated. Unanswered questions in this area include:
What are the specific conformational dynamics of the receptor subunits during the onset of and recovery from decamethonium-induced desensitization?
How do endogenous and exogenous modulators, such as calcium ions and receptor phosphorylation, specifically alter the kinetics of desensitization and recovery in the presence of decamethonium? nih.govsemanticscholar.org
What is the exact mechanism that causes the "dual block" phenomenon, where an initial depolarizing block (Phase I) transitions to a desensitization block (Phase II) that resembles a non-depolarizing block? taylorandfrancis.com
Future research leveraging advanced biophysical techniques, such as cryo-electron microscopy and time-resolved spectroscopy, will be critical in capturing the transient conformational states of the receptor. A deeper understanding of these processes is essential for a complete picture of nicotinic pharmacology and could inform the design of novel therapeutics with tailored effects on receptor signaling.
Deeper Understanding of Structure-Activity Relationships for Novel Pharmacological Profiles
The pharmacological activity of decamethonium chloride is intrinsically linked to its molecular structure: two quaternary ammonium (B1175870) headgroups separated by a flexible ten-carbon polymethylene chain. medtigo.com It is the most potent neuromuscular blocking agent among its polymethylene bismethonium congeners (C5-C12). nih.gov Computational modeling has shown that the lowest energy conformer for these compounds is a straight chain. nih.gov The potency of decamethonium (C10) is attributed to its optimal molecular length (approximately 20.10 Å) and the significant energy penalty required to bend the molecule, which allows it to effectively span the two receptive sites of the nAChR. nih.gov
While the structure-activity relationship (SAR) for neuromuscular blockade is relatively well-established, future research is aimed at exploring how modifications to the decamethonium scaffold could yield novel pharmacological profiles. The core structure of a bis-quaternary ammonium compound (bis-QAC) is versatile and has been explored for other applications, such as antimicrobial agents. jst.go.jpmdpi.comnih.gov Key areas for future SAR investigation include:
Spacer Chain Modification: Altering the length, rigidity, and chemical nature of the spacer connecting the two quaternary heads. Studies on other bis-QACs have shown that replacing a flexible methylene (B1212753) chain with a more rigid spacer, such as a p-phenylene group, can significantly alter biological activity. jst.go.jp
Quaternary Head Group Variation: Substituting the trimethylammonium groups with other cationic heads to modulate receptor affinity, selectivity, and efficacy.
Asymmetrical Design: Creating analogs where the two head groups or the linker are not symmetrical, potentially leading to compounds with mixed agonist/antagonist properties or selectivity for different nAChR subtypes.
A deeper understanding of these relationships could lead to the rational design of compounds with unique properties, such as subtype-selective nAChR modulators or agents with entirely new therapeutic applications.
| Congener (Chain Length) | Interonium Distance (Å) at Global Minimum | Total Molecular Length (Å) | Relative Neuromuscular Blocking Potency |
|---|---|---|---|
| C5 | - | - | Low |
| C10 (Decamethonium) | 14.03 | 20.10 | Highest |
| C12 | - | - | Lower than C10 |
| C18 | - | - | Low |
Data is based on findings that C10 is the most potent congener and its activity is correlated with its straight-chain conformation and molecular length. nih.gov
Potential for this compound as a Probe for Specific Ion Channel Research
This compound's well-defined action at the muscle-type nAChR makes it a valuable tool, but its potential as a selective probe for studying a wider range of ion channels is an emerging area of research. Its utility extends beyond simple agonism, as it exhibits different pharmacological profiles at various nAChR subtypes. For instance, decamethonium is a partial agonist at muscle-type (α1β1γδ and α1β1εδ) receptors but acts as an antagonist at several neuronal nAChR subtypes. nih.gov
This subtype selectivity allows it to be used as a probe to differentiate between receptor populations in complex biological systems. Research has shown it is a potent antagonist of homomeric α7 receptors and is more potent against α4β2 and α3β4 nAChRs than α3β2 receptors. nih.gov Furthermore, some studies suggest that decamethonium may act as an open channel blocker, physically occluding the ion pore, in addition to its role as an agonist that gates the channel. nih.govnih.gov This dual action presents further opportunities for its use in mechanistic studies.
Unanswered questions that represent future research directions include:
Can this compound be used to probe the function and structure of non-nicotinic ion channels, such as certain potassium or chloride channels? sygnaturediscovery.comsbdrugdiscovery.com
What is the full spectrum of its activity across all known nAChR subtypes, and can this information be used to map receptor expression in different tissues?
How can its properties as a partial agonist and potential channel blocker be exploited to study the allosteric mechanisms of channel gating and ion permeation? nih.gov
| Receptor Subtype | Receptor Class | Observed Action |
|---|---|---|
| α1β1γδ | Muscle-type (Fetal) | Partial Agonist |
| α1β1εδ | Muscle-type (Adult) | Partial Agonist |
| α7 | Neuronal | Antagonist (most potent) |
| α4β2 | Neuronal | Antagonist |
| α3β4 | Neuronal | Antagonist |
| α3β2 | Neuronal | Antagonist (less potent) |
Data compiled from studies on mouse nicotinic acetylcholine receptors expressed in Xenopus oocytes. nih.gov
Development of Advanced In Silico Modeling and Simulation Techniques for this compound-Receptor Interactions
Computational, or in silico, methods are becoming indispensable for understanding the complex interactions between ligands and their receptors at an atomic level. nih.govbiotech-asia.org Early computational studies on decamethonium focused on modeling its molecular conformation to explain its high potency. nih.gov However, the development of more powerful computational resources and sophisticated simulation techniques opens the door to a much deeper understanding of its mechanism of action.
A significant challenge in modeling the decamethonium-nAChR interaction is the lack of a high-resolution crystal structure of the complete receptor in its various functional states. ucsd.edu Researchers often rely on homology modeling, using templates like the cryo-electron microscopy structure of the Torpedo muscle-type AChR or the crystal structure of the acetylcholine binding protein (AChBP), which is a homolog of the nAChR extracellular domain. ucsd.edunih.gov
Future directions in this field will focus on:
Enhanced Molecular Dynamics (MD) Simulations: Using multi-microsecond MD simulations to model not just the initial binding event, but the entire activation and desensitization cascade. These simulations can reveal the subtle conformational changes and water dynamics that are critical for receptor function but difficult to observe experimentally. mdpi.comdrexel.edu
Improved Homology Models: As more ion channel structures are resolved, more accurate homology models of various nAChR subtypes can be built, allowing for more reliable predictions of decamethonium's subtype selectivity. nih.gov
Parameterization and Optimization: Developing refined force fields and parameters specifically for modeling the interaction of charged, flexible molecules like decamethonium with the complex environment of the receptor's binding pocket and ion channel pore. plos.org
Virtual Screening: Using validated models of the nAChR to screen virtual libraries of decamethonium analogs, accelerating the discovery of new compounds with novel pharmacological profiles as discussed in SAR studies. nih.gov
These advanced computational approaches will complement experimental work, providing a dynamic, four-dimensional view of the decamethonium-receptor interaction and guiding future drug design efforts.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for assessing the acute toxicity of decamethonium chloride, and how should dose-response relationships be analyzed?
- Methodological Answer : Acute toxicity studies in rodents (e.g., mice) via intravenous administration are standard. The LD₅₀ value of 794 µg/kg in mice provides a baseline for dose calibration. To analyze dose-response, use logarithmic dose increments and monitor neuromuscular blockade endpoints (e.g., loss of righting reflex or respiratory paralysis). Survival data should be evaluated using probit analysis or nonlinear regression models to determine confidence intervals. Ensure adherence to OECD guidelines for humane endpoints.
Q. How can researchers prepare stable formulations of this compound for in vivo studies?
- Methodological Answer : For animal studies, this compound is typically dissolved in saline or DMSO-based vehicles. Example formulations include:
- Intraperitoneal (IP) : 10% DMSO + 5% Tween 80 + 85% saline (v/v) .
- Oral administration : Suspension in 0.5% carboxymethylcellulose (CMC) for controlled release .
Validate stability via HPLC or mass spectrometry, and confirm bioactivity using ex vivo rat diaphragm assays .
Q. What is the depolarizing mechanism of this compound at the neuromuscular junction, and how can this be experimentally distinguished from non-depolarizing agents?
- Methodological Answer : Decamethonium binds nicotinic acetylcholine receptors (nAChRs), causing persistent depolarization and inactivation of sodium channels. To differentiate from non-depolarizing agents (e.g., d-tubocurarine):
- Electrophysiology : Measure end-plate potentials (EPPs) using intracellular microelectrodes; depolarizing agents abolish EPPs without post-junctional potentiation.
- Pharmacological testing : Anticholinesterases (e.g., neostigmine) do not reverse decamethonium’s effects , unlike their antagonism of d-tubocurarine .
Advanced Research Questions
Q. How should researchers address contradictions in reported ED₈₀ values across species or experimental conditions?
- Methodological Answer : Variability in ED₈₀ (e.g., 37 µg/kg in human models vs. higher doses in rodents ) may arise from species-specific nAChR subtypes or pharmacokinetic differences. Standardize protocols by:
- Using isogenic animal strains to minimize genetic variability.
- Controlling temperature and pH, as ion channel kinetics are sensitive to both.
- Cross-validating results with radioligand binding assays to quantify receptor affinity .
Q. What experimental designs are optimal for comparing this compound with other neuromuscular blockers (e.g., d-tubocurarine or succinylcholine)?
- Methodological Answer : Conduct head-to-head studies in isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm):
- Onset/duration : Measure time to 90% twitch suppression and recovery to 25% baseline. Decamethonium has a faster onset than d-tubocurarine but shorter duration than succinylcholine .
- Reversibility : Apply anticholinesterases; decamethonium’s blockade remains unaltered, confirming depolarizing action .
Q. What are the methodological challenges in studying the transition from depolarizing to non-depolarizing blockade with repeated decamethonium administration?
- Methodological Answer : Repeated doses can desensitize nAChRs, mimicking non-depolarizing blockade. To characterize this:
- Use patch-clamp recordings to track receptor desensitization rates.
- Monitor changes in tetanic fade (a hallmark of non-depolarizing agents) during high-frequency nerve stimulation .
- Pair with calcium imaging to assess intracellular Ca²⁺ flux, which diminishes during phase II blockade .
Key Considerations for Experimental Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
